ZK-Cdk

Catalog No.
S547823
CAS No.
1010440-84-2
M.F
C13H17BrClN5O3S
M. Wt
438.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ZK-Cdk

CAS Number

1010440-84-2

Product Name

ZK-Cdk

IUPAC Name

4-[[5-bromo-4-[[(2R)-1-hydroxypropan-2-yl]amino]pyrimidin-2-yl]amino]benzenesulfonamide;hydrochloride

Molecular Formula

C13H17BrClN5O3S

Molecular Weight

438.73 g/mol

InChI

InChI=1S/C13H16BrN5O3S.ClH/c1-8(7-20)17-12-11(14)6-16-13(19-12)18-9-2-4-10(5-3-9)23(15,21)22;/h2-6,8,20H,7H2,1H3,(H2,15,21,22)(H2,16,17,18,19);1H/t8-;/m1./s1

InChI Key

CBRHYTYNUKLOBK-DDWIOCJRSA-N

SMILES

CN1CCN(CC1)C2=CC(=CC(=C2)C(=O)NC3=C(NN=C3)C(=O)NC4CCCCC4)Cl

Solubility

Soluble in DMSO

Synonyms

ZK-304709; ZK304709; ZK 304709

Canonical SMILES

CC(CO)NC1=NC(=NC=C1Br)NC2=CC=C(C=C2)S(=O)(=O)N.Cl

Isomeric SMILES

C[C@H](CO)NC1=NC(=NC=C1Br)NC2=CC=C(C=C2)S(=O)(=O)N.Cl

Description

The exact mass of the compound ZK-Cdk is 444.2041 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

436.99240 g/mol

Monoisotopic Mass

436.99240 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

87GI98VT0I

Dates

Modify: 2024-02-18
1: Scott EN, Thomas AL, Molife LR, Ahmed S, Blagden S, Fong PC, Kowal K, McCoy C, Wiesinger H, Steward W, De Bono J. A phase I dose escalation study of the pharmacokinetics and tolerability of ZK 304709, an oral multi-targeted growth inhibitor (MTGI), in patients with advanced solid tumours. Cancer Chemother Pharmacol. 2009 Jul;64(2):425-9. doi: 10.1007/s00280-009-0968-y. Epub 2009 Mar 12. PubMed PMID: 19280191.
2: Scholz A, Wagner K, Welzel M, Remlinger F, Wiedenmann B, Siemeister G, Rosewicz S, Detjen KM. The oral multitarget tumour growth inhibitor, ZK 304709, inhibits growth of pancreatic neuroendocrine tumours in an orthotopic mouse model. Gut. 2009 Feb;58(2):261-70. doi: 10.1136/gut.2007.146415. Epub 2008 Oct 1. PubMed PMID: 18829975.
3: Graham JS, Plummer R, McCoy C, Kowal K, Wiesinger H, Detjen K, Calvert H, Wiedenmann B, Cassidy J. Open-label, non-randomised, inter-individual dose escalation of ZK 304709 with the evaluation of safety, tolerability, pharmacokinetics, oral bioavailability and orientating efficacy after daily administration in patients with advanced cancer (7 d treatment and 14 d recovery). Eur J Cancer. 2008 Oct;44(15):2162-8. doi: 10.1016/j.ejca.2008.06.006. Epub 2008 Jul 22. PubMed PMID: 18653327.
4: Siemeister G, Luecking U, Wagner C, Detjen K, Mc Coy C, Bosslet K. Molecular and pharmacodynamic characteristics of the novel multi-target tumor growth inhibitor ZK 304709. Biomed Pharmacother. 2006 Jul;60(6):269-72. Epub 2006 Jun 23. PubMed PMID: 16887322.

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